

2-Bromo-1-(oxan-4-yl)ethan-1-one theoretical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

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Compound Name: 2-Bromo-1-(oxan-4-yl)ethan-1-one

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An In-depth Technical Guide to the Theoretical Properties and Synthetic Utility of **2-Bromo-1-(oxan-4-yl)ethan-1-one**

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Abstract

2-Bromo-1-(oxan-4-yl)ethan-1-one, also known as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] As an α -bromoketone, it possesses a highly electrophilic carbon center, making it a potent alkylating agent and a versatile precursor for a wide array of more complex molecular architectures.[5][6] This guide provides a comprehensive overview of its theoretical properties, predicted spectroscopic signature, chemical reactivity, and established protocols for its synthesis and safe handling, designed for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of **2-Bromo-1-(oxan-4-yl)ethan-1-one** combines two key chemical motifs: the highly reactive α -bromoketone functional group and the saturated tetrahydropyran (oxane) ring. The oxane ring is a prevalent scaffold in many pharmaceutical agents due to its favorable metabolic stability and ability to engage in hydrogen bonding as an acceptor. The α -

bromoketone moiety provides a reactive handle for introducing this valuable scaffold into target molecules.^[6]

The key physicochemical properties, derived from computational models and supplier data, are summarized below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
IUPAC Name	2-bromo-1-(oxan-4-yl)ethanone	^[7]
CAS Number	141095-78-5	^{[1][2][7][8]}
Molecular Formula	C ₇ H ₁₁ BrO ₂	^{[1][2][3][7]}
Molecular Weight	207.07 g/mol	^{[1][3][7]}
Appearance	White to pale yellow solid	^[1]
Melting Point	50-53 °C	^{[1][3][4]}
Boiling Point	271.1 ± 30.0 °C (Predicted)	^{[3][4]}
Density	1.458 ± 0.06 g/cm ³ (Predicted)	^{[3][4]}
InChIKey	HYZSWXALTGLKSD-UHFFFAOYSA-N	^[7]

Theoretical Spectroscopic Profile

While experimental spectra are best obtained empirically, a theoretical understanding of the expected spectroscopic signature is invaluable for reaction monitoring and structural confirmation. The predictions below are based on the compound's structure and data from analogous α -haloketones.^{[9][10][11][12][13][14]}

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals. The two protons of the bromomethyl group (-CH₂Br) should appear as a sharp singlet at approximately δ 4.0-4.5 ppm.^[9] The protons on the oxane ring will be more complex,

appearing in the δ 1.5-4.0 ppm range, with the protons adjacent to the ring oxygen (positions 2 and 6) being the most downfield.

- **^{13}C NMR Spectroscopy:** The carbon spectrum will be characterized by a ketone carbonyl signal significantly downfield, predicted to be above δ 190 ppm.^[9] The carbon atom attached to the bromine ($-\text{CH}_2\text{Br}$) is expected around δ 30-35 ppm.^[9] The carbons of the oxane ring will appear in the δ 25-70 ppm range.
- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong, sharp absorption band around 1700-1720 cm^{-1} corresponding to the $\text{C}=\text{O}$ stretching vibration of the ketone. Aliphatic C-H stretching bands will be present below 3000 cm^{-1} , and a distinct C-O-C stretching band for the ether linkage in the oxane ring is expected around 1100 cm^{-1} .
- **Mass Spectrometry (MS):** In the mass spectrum, the molecular ion (M^+) will exhibit a characteristic isotopic pattern due to the presence of a single bromine atom, with two peaks of nearly equal intensity at m/z 206 and 208 ($[\text{M}]^+$ and $[\text{M}+2]^+$).^[11] Common fragmentation pathways would include the loss of the bromine radical ($\cdot\text{Br}$) and α -cleavage, leading to fragments corresponding to the acylium ion.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-Bromo-1-(oxan-4-yl)ethan-1-one** is dictated by the high reactivity of the α -carbon. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.^{[5][6]}

Key Reaction Pathways:

- **Nucleophilic Substitution ($\text{S}_{\text{N}}2$):** This is the most common reaction pathway. The compound serves as a potent electrophile for alkylating nucleophiles such as amines, thiols, phenols, and carbanions. This reaction provides a direct and efficient method for attaching the (oxan-4-yl)ethanone moiety to other molecules, a key step in building larger, more complex structures.^{[5][15][16]}
- **Heterocycle Synthesis:** It is an essential building block for synthesizing various heterocyclic systems. For example, reaction with thiourea or thioamides can yield aminothiazole rings,

while reaction with guanidines can lead to substituted imidazoles.[6][15] These heterocycles are privileged scaffolds in drug discovery.

- **Elimination Reactions:** In the presence of a non-nucleophilic base, the compound can undergo dehydrobromination to form 1-(oxan-4-yl)ethen-1-one, an α,β -unsaturated ketone. [17][18] These conjugated systems are valuable Michael acceptors for further synthetic transformations.

Caption: General S_N2 reaction pathway.

Experimental Protocols & Safety Considerations

Representative Synthesis: α -Bromination of 1-(oxan-4-yl)ethanone

The synthesis of α -haloketones is most commonly achieved via the direct halogenation of the parent ketone.[19] This protocol is a representative method based on established procedures for ketone bromination.[17][20]

Protocol:

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in a suitable solvent such as methylene chloride or acetic acid.
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Bromination:** Add a solution of bromine (Br_2) (1.0-1.1 eq) in the same solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Once complete, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Transfer the mixture to a separatory

funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

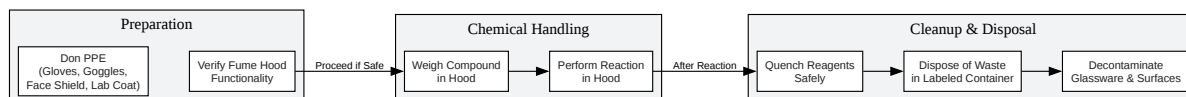
2-Bromo-1-(oxan-4-yl)ethan-1-one is a hazardous substance and must be handled with extreme care. As a member of the α -haloketone class, it is a potent lachrymator and irritant.

GHS Hazard Information:[3][7]

- H302: Harmful if swallowed.
- H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7][8]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Mandatory Precautions:

- Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3][21]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[3]
- Storage: Store in a tightly sealed container in a cool ($2-8\text{ }^{\circ}\text{C}$), dry, and well-ventilated area under an inert atmosphere.[4]
- Spill & Waste: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to institutional guidelines.



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Caption: Safe handling workflow for α -bromoketones.

Conclusion

2-Bromo-1-(oxan-4-yl)ethan-1-one is a powerful and versatile chemical intermediate. Its theoretical properties—characterized by a stable oxane ring and a highly reactive electrophilic center—make it an invaluable tool for synthetic chemists, particularly in the field of drug discovery. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block in the creation of novel and complex molecular entities.

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- To cite this document: BenchChem. [2-Bromo-1-(oxan-4-yl)ethan-1-one theoretical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129631#2-bromo-1-oxan-4-yl-ethan-1-one-theoretical-properties]

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